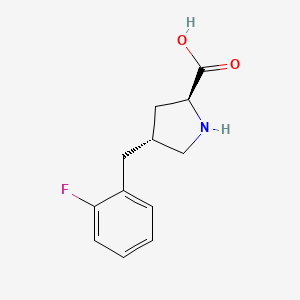

(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid

Description

Structural Classification Within Fluorinated Heterocyclic Compounds

The compound belongs to the family of fluorinated pyrrolidines , five-membered nitrogen-containing heterocycles where fluorine substitution enhances metabolic stability and modulates physicochemical properties. Its IUPAC name specifies the stereochemistry at positions 2 (S-configuration) and 4 (R-configuration), with a 2-fluorobenzyl substituent at C4 (Table 1).

Table 1: Key Structural Descriptors

| Feature | Description |

|---|---|

| Core structure | Pyrrolidine (azolidine) |

| Substituents | 2-Fluorobenzyl at C4; carboxylic acid at C2 |

| Stereochemistry | (2S,4R) |

| Molecular formula | C₁₂H₁₄FNO₂ |

| Fluorine position | Ortho-position on benzyl group |

The fluorine atom’s electronegativity induces dipole interactions, while the benzyl group enhances lipophilicity, facilitating membrane permeability. Pyrrolidines with fluorinated aryl groups are increasingly used in kinase inhibitors and GPCR-targeted therapies due to their balanced polarity.

Historical Context of Pyrrolidine-Based Chiral Building Blocks

Pyrrolidine derivatives have been pivotal in asymmetric synthesis since the mid-20th century, with fluorinated analogs emerging prominently in the 1990s. Early synthetic routes relied on nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride), which posed safety risks due to explosivity. For example, the synthesis of 4-fluoroprolines from 4-hydroxyproline precursors involved SN2 displacement with fluoride ions, often leading to configurational inversion.

Modern approaches leverage biocatalytic methods and transition-metal catalysis. A 2023 study demonstrated enzymatic intramolecular C(sp³)–H amination using engineered cytochrome P411 variants to construct chiral pyrrolidines with >90% enantiomeric excess. Commercial availability of stereoisomers like (2S,4R)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid (CAS 1049977-93-6) underscores their industrial relevance.

Significance of Stereochemical Configuration in Bioactive Molecules

The (2S,4R) configuration critically influences molecular recognition. For instance:

- Hydrogen bonding : The carboxylic acid at C2 interacts with basic residues in enzyme active sites, while the fluorobenzyl group engages in π-stacking.

- Conformational rigidity : The trans relationship between C2 and C4 substituents restricts rotational freedom, optimizing binding to hydrophobic pockets.

Properties

IUPAC Name |

(2S,4R)-4-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8/h1-4,8,11,14H,5-7H2,(H,15,16)/t8-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSCAHGEMRXWBQ-KCJUWKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375996 | |

| Record name | (4R)-4-[(2-Fluorophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049977-87-8 | |

| Record name | (4R)-4-[(2-Fluorophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

Starting Materials: Commercially available pyrrolidine-2-carboxylic acid or its protected derivatives and 2-fluorobenzyl bromide or chloride are commonly used.

Base Activation: The hydroxyl or amine groups on the pyrrolidine ring can be activated using strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form alkoxide or amide intermediates.

Alkylation Reaction: The activated intermediate undergoes nucleophilic substitution with 2-fluorobenzyl halide in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to enhance reaction efficiency.

Stereochemical Considerations: Direct alkylation of chiral pyrrolidine-2-carboxylic acid may lead to racemization at the 2-position. To prevent this, protecting groups on the carboxyl function are removed prior to alkylation, or the alkylation is carefully controlled to maintain stereochemical integrity.

Catalytic Hydrogenation: In some synthetic routes, catalytic hydrogenation of double bonds in intermediates is used to obtain the cis isomer corresponding to the (2S,4R) configuration. This step is performed under conditions that minimize racemization, often using palladium on carbon catalysts.

Chiral Resolution and Purification

After alkylation, the mixture may contain racemic or diastereomeric products.

Chiral resolution techniques such as crystallization with chiral acids, chiral chromatography, or enzymatic resolution are employed to isolate the (2S,4R) enantiomer.

Purification methods include recrystallization and chromatographic techniques to achieve high enantiomeric purity.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Base Activation | Metallic sodium, sodium hydride, n-butyllithium | Forms sodium or lithium alkoxide intermediates |

| Alkylation | 2-Fluorobenzyl bromide/chloride, phase transfer catalyst | Quaternary ammonium salts or PEG used |

| Catalytic Hydrogenation | Pd/C catalyst, hydrogen gas | Used to obtain cis isomer, careful to avoid racemization |

| Chiral Resolution | Chiral acids, chiral chromatography, enzymatic methods | Ensures isolation of (2S,4R) enantiomer |

| Purification | Recrystallization, chromatography | Achieves high purity and enantiomeric excess |

Research Findings and Advantages

The method described in patent EP3015456A1 highlights that alkylation of protected pyrrolidine-2-carboxylic acid derivatives followed by removal of protecting groups avoids racemization, preserving chirality at the 2-position.

Direct alkylation without protection tends to cause racemization, reducing enantiomeric purity.

Catalytic hydrogenation of double bonds in intermediates leads to the desired cis isomer with high stereoselectivity, an unexpected technical effect compared to typical racemic outcomes in similar hydrogenations.

Phase transfer catalysts improve reaction rates and yields in alkylation steps.

Summary Table of Preparation Route

| Stage | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Base Activation | Formation of alkoxide intermediate | Na, NaH, n-BuLi | Activated nucleophile for alkylation |

| 2. Alkylation | Reaction with 2-fluorobenzyl halide | 2-Fluorobenzyl bromide, phase transfer catalyst | Formation of fluorobenzyl-substituted pyrrolidine |

| 3. Protecting Group Removal | Deprotection of carboxyl group if protected | Acid/base hydrolysis | Prepares for final product without racemization |

| 4. Catalytic Hydrogenation | Reduction of double bonds to obtain cis isomer | Pd/C, H2 gas | Stereoselective formation of (2S,4R) isomer |

| 5. Chiral Resolution | Isolation of desired enantiomer | Chiral chromatography or crystallization | High enantiomeric purity |

| 6. Purification | Final product purification | Recrystallization, chromatography | Pure (2S,4R)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid |

Additional Notes

The molecular weight of the compound is approximately 223.24 g/mol.

The compound is often handled as its hydrochloride salt for stability and solubility but the free acid is the target molecule.

Industrial scale production optimizes catalyst loading, reaction time, and temperature to maximize yield and stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has indicated that pyrrolidine derivatives exhibit antiviral properties. Specifically, compounds similar to (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid have been studied for their effectiveness against viral infections, including those caused by influenza and HIV. A study demonstrated that modifications in the pyrrolidine structure can enhance antiviral efficacy, suggesting that this compound may serve as a lead structure for developing new antiviral agents .

Neuroprotective Effects

Another significant application is in neuroprotection. Some studies have shown that pyrrolidine derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents. The fluorobenzyl group in this compound may contribute to its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound involves several steps of chemical reactions that can be optimized for higher yields. Its derivatives have been synthesized to explore structure-activity relationships (SAR) that could lead to more potent compounds with fewer side effects. For instance, modifications to the carboxylic acid moiety or the fluorobenzyl group can significantly alter the biological activity of the compound .

Case Study 1: Antiviral Screening

In a study published in Journal of Medicinal Chemistry, researchers screened a library of pyrrolidine derivatives, including this compound, against influenza virus strains. The compound exhibited moderate antiviral activity with an IC50 value indicating effective inhibition of viral replication at micromolar concentrations .

Case Study 2: Neuroprotection in Animal Models

In vivo studies conducted on mice models showed that administration of this compound led to a significant reduction in neuronal cell death following exposure to neurotoxic agents. The study concluded that this compound could potentially be developed into a therapeutic agent for neurodegenerative diseases .

Data Tables

| Activity Type | Observations |

|---|---|

| Antiviral | Moderate activity against influenza virus |

| Neuroprotective | Significant reduction in neuronal apoptosis |

Mechanism of Action

The mechanism of action of (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Fluorobenzyl-Substituted Pyrrolidine Derivatives

Table 1: Key Fluorinated Analogs

Key Observations :

- The 4-fluoro analog exhibits higher lipophilicity (logP ~1.8 vs. ~1.5 for 2-fluoro), influencing membrane permeability .

Halogen-Substituted Analogs

Table 2: Bromine and Chlorine Derivatives

Key Observations :

Table 3: Protected Analogs

Key Observations :

- Protection Strategies : Boc and Fmoc groups enable sequential peptide chain elongation. The Boc group is acid-labile, while Fmoc is base-labile, offering orthogonal protection strategies .

- Stereochemical Integrity : Protection maintains the (2S,4R) configuration during synthesis, critical for preserving bioactivity in final products .

Biological Activity

(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This review synthesizes current knowledge regarding its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₄FNO₂

- Molecular Weight : 223.24 g/mol

- CAS Number : 1049977-87-8

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Fluorinated compounds often exhibit unique properties due to the electronegativity of fluorine, which can influence the reactivity and stability of the molecules.

- Protein Interaction : Fluorinated amino acids can alter protein folding and stability. The introduction of fluorine can enhance hydrophobic interactions, potentially improving binding affinity to target proteins .

- Inhibition Studies : Research indicates that fluorinated derivatives can act as inhibitors for specific enzymes, potentially including those involved in metabolic pathways. For example, fluorinated compounds have been shown to inhibit neuraminidase, an enzyme critical for influenza virus replication .

- Bioisosterism : The incorporation of fluorine into drug design often serves as a bioisosteric replacement for hydrogen or other functional groups, enhancing pharmacokinetic properties such as solubility and membrane permeability .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Protein Stability : A study demonstrated that the introduction of fluorinated side chains in peptides could stabilize secondary structures, enhancing their therapeutic efficacy in drug delivery systems .

- Fluorination Effects on Enzyme Activity : In a comparative analysis, it was found that fluorinated compounds exhibited altered enzyme kinetics when interacting with specific targets, suggesting potential applications in drug development .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes (e.g., neuraminidase) |

| Protein Binding | Enhanced binding affinity due to hydrophobic interactions |

| Stability Modulation | Improved stability and solubility of peptides and proteins |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving protective group strategies. For example:

- Step 1 : Protection of the pyrrolidine nitrogen using tert-butyldimethylsilyl triflate (TBSOTf) and 2,6-lutidine in dichloromethane (DCM), achieving >99% yield over two steps .

- Step 2 : Coupling with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of diisopropylethylamine (DIPEA), yielding 92% .

- Step 3 : Hydrolysis under acidic conditions (e.g., trifluoroacetic acid in DCM) to remove protective groups .

Q. How is the compound purified, and what analytical methods validate its identity?

- Purification :

- Chromatography : Reverse-phase HPLC or flash chromatography using gradients of acetonitrile/water .

- Recrystallization : Ethanol/ethyl acetate mixtures for isolating crystalline intermediates .

- Analytical Validation :

- Mass Spectrometry : Exact mass = 223.0796 Da (C₁₂H₁₂FNO₂) .

- NMR : Characteristic signals include δ 4.2–4.5 ppm (pyrrolidine C2-H) and δ 7.2–7.4 ppm (fluorobenzyl aromatic protons) .

- HPLC : Purity >95% confirmed using C18 columns with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound?

- Hazard Mitigation :

- Skin/Eye Protection : Use nitrile gloves and goggles due to irritation risks (H315/H319) .

- Ventilation : Perform reactions in fume hoods to avoid inhalation (H335) .

- Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How do structural modifications at the 4-position of the pyrrolidine ring affect conformational stability?

- Conformational Analysis :

- Fluorobenzyl vs. Dichlorobenzyl : Fluorine’s electronegativity increases ring puckering, enhancing steric hindrance and altering dihedral angles (e.g., C2-C4-C7-F torsion) .

- Hydrophobic Interactions : Bulky substituents (e.g., 2,4-dichlorobenzyl) reduce aqueous solubility but improve membrane permeability in drug analogs .

Q. How can contradictory structure-activity relationship (SAR) data for fluorinated analogs be resolved?

- Case Study : Discrepancies in IC₅₀ values for protease inhibitors may arise from:

- Stereochemical Variance : (2S,4R) vs. (2R,4S) configurations alter binding to catalytic sites .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic forms, masking true activity .

- Resolution : Use orthogonal assays (e.g., SPR for binding kinetics, enzymatic assays for inhibition) and control for stereopurity (≥98% ee via chiral HPLC) .

Q. What role does this compound play in designing cysteine protease inhibitors?

- Application : The pyrrolidine scaffold serves as a rigid backbone for covalent or non-covalent interactions with protease active sites. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.